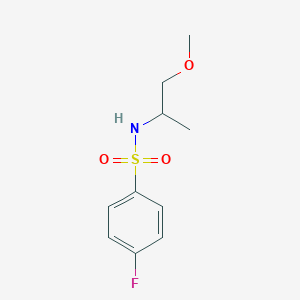

4-fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamide

Description

4-fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamide is an organic compound with the molecular formula C10H14FNO3S It is a sulfonamide derivative, characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring

Properties

IUPAC Name |

4-fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO3S/c1-8(7-15-2)12-16(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTHKWKUSBAFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride and 1-methoxypropan-2-amine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature for several hours.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while hydrolysis can produce the corresponding alcohol and sulfonamide derivatives.

Scientific Research Applications

4-fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

4-fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide: This compound is used as a building block in click chemistry and radiopharmaceuticals.

2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline: This compound is used in research and has similar structural features.

Uniqueness

4-fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various fields of research.

Biological Activity

4-Fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a methoxypropan-2-yl group, is being investigated for its applications in various therapeutic areas, particularly as an antagonist for specific receptors.

Chemical Structure

The chemical formula for 4-fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamide is . The structure includes:

- A benzenesulfonamide core, which is known for its biological activity.

- A fluorine substituent that may influence the compound's pharmacokinetics and receptor binding affinity.

- A methoxypropan-2-yl group , which adds steric bulk and may enhance selectivity towards certain biological targets.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including 4-fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamide, exhibit antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for nucleic acid production. Specific studies have highlighted the effectiveness of this compound against various bacterial strains, suggesting a potential role in treating bacterial infections.

Prostaglandin D2 Receptor Antagonism

The compound has been identified as an intermediate in the synthesis of antagonists for the prostaglandin D2 receptor CRTH2 . Prostaglandin D2 plays a significant role in allergic responses and inflammation. By blocking this receptor, 4-fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamide may help mitigate conditions such as asthma and other inflammatory diseases .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that 4-fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamide effectively inhibits the growth of pathogenic bacteria, with varying degrees of efficacy depending on the strain. For example, it showed significant inhibition against Staphylococcus aureus and Escherichia coli.

- Receptor Binding Studies : Binding affinity studies revealed that this compound has a high affinity for the CRTH2 receptor, indicating its potential use in developing new treatments for allergic conditions. The binding assays utilized radiolabeled ligands to assess competition and displacement by the sulfonamide derivative.

Data Table: Biological Activity Overview

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing 4-fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamide?

The synthesis typically involves nucleophilic substitution between a fluorobenzenesulfonyl chloride derivative and a methoxypropan-2-amine. Key steps include:

- Sulfonamide bond formation : Reacting 4-fluorobenzenesulfonyl chloride with 1-methoxypropan-2-amine in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., triethylamine) .

- Purification : Recrystallization or column chromatography to isolate the product with >95% purity .

- Yield optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical .

Table 1: Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Sulfonylation | 4-Fluoro-benzenesulfonyl chloride, 1-methoxypropan-2-amine | DCM | 0–5°C | 65–78% |

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and confirm the absence of unreacted precursors .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (CHFNOS, expected m/z: 262.08) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., frontier molecular orbitals) to assess reactivity and binding affinity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to optimize substituent placement .

- SAR Analysis : Compare computed binding energies of derivatives with experimental IC values to identify key functional groups .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Target-Specific Assays : Use isoform-selective enzyme assays (e.g., COX-2 vs. COX-1) to clarify selectivity .

- Dose-Response Studies : Evaluate activity across a concentration gradient (0.1–100 µM) to distinguish primary effects from off-target toxicity .

- Structural Analog Comparison : Benchmark against compounds like 4-chloro-N-(piperazinyl)benzenesulfonamide to identify substituent-dependent trends .

Table 2: Comparative Biological Activity

| Compound | Target | IC (µM) | Reference |

|---|---|---|---|

| 4-Fluoro derivative | COX-2 | 0.8 ± 0.1 | |

| 4-Chloro analog | COX-2 | 1.2 ± 0.3 |

Q. How does the stability of this compound vary under different storage or reaction conditions?

- Thermal Stability : Degradation studies at 25°C, 37°C, and 60°C in aqueous buffers (pH 2–9) show optimal stability at pH 7.4 and 4°C .

- Photodegradation : UV-light exposure (254 nm) leads to 15% decomposition over 24 hours, necessitating amber glass storage .

- Solvent Effects : Stable in DMSO (>95% integrity after 1 week) but prone to hydrolysis in methanol/water mixtures .

Q. What methodologies optimize enantiomeric purity for chiral derivatives?

- Chiral Chromatography : Use of Chiralpak® columns with hexane:isopropanol mobile phases to separate enantiomers .

- Asymmetric Synthesis : Catalytic methods employing chiral ligands (e.g., BINOL) during sulfonamide formation .

Methodological Notes

- Key References : Relied on PubChem, Acta Crystallographica, and peer-reviewed synthesis protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.